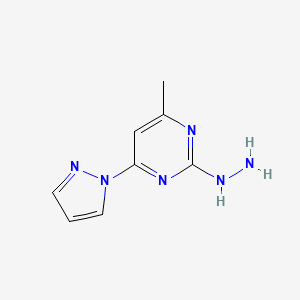
2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine
説明
2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C8H10N6 and its molecular weight is 190.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
For instance, pyrimidine derivatives have been found to interact with enzymes like Nicotinamide phosphoribosyltransferase (NAMPT) and Leishmania major pteridine reductase 1 (LmPTR1) . These enzymes play crucial roles in biological processes such as NAD+ salvage pathway and antipromastigote activity, respectively .
Mode of Action
For example, some compounds have shown desirable fitting patterns in the active sites of their targets, characterized by lower binding free energy .
Biochemical Pathways
For instance, some pyrimidine derivatives have shown potential neuroprotective and anti-neuroinflammatory properties through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
生物活性
2-Hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound characterized by its unique molecular structure, which includes a hydrazinyl group and a pyrazole moiety attached to a pyrimidine ring. Its molecular formula is , and it has a molecular weight of 190.21 g/mol. The compound's structure is significant as it suggests potential biological activities, particularly in medicinal chemistry and drug discovery.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit considerable antitumor properties. Pyrazole compounds have been shown to inhibit various cancer cell lines through mechanisms involving the inhibition of specific kinases and cellular pathways.
Case Study:
In a study focusing on substituted pyrazole derivatives, compounds similar to this compound demonstrated significant activity against cancer cell lines such as K-562 and HCT116. For instance, one derivative exhibited an IC50 value of 0.95 nM against the CDK2 cell line, indicating potent anticancer activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been extensively studied for their antibacterial and antifungal activities.
Research Findings:
In vitro studies have shown that various pyrazole derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, pyrazole carboxamides demonstrated notable antifungal activity against several strains, indicating that compounds like this compound could be explored for similar applications .
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. The presence of the hydrazinyl group may enhance the anti-inflammatory potential of derivatives like this compound.
Mechanism:
The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes such compounds valuable in developing treatments for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
| Structural Feature | Biological Activity | Remarks |
|---|---|---|
| Hydrazinyl Group | Enhances reactivity and potential bioactivity | Common in various bioactive molecules |
| Pyrazole Moiety | Exhibits antimicrobial and antitumor properties | Found in numerous pharmaceuticals |
| Methyl Group | Modifies lipophilicity and solubility | Influences pharmacokinetics |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the condensation of hydrazinopyrimidines with pyrazole derivatives in an alcoholic medium . This method highlights the versatility of the compound's synthesis route, allowing for modifications that could enhance its biological activities.
特性
IUPAC Name |
(4-methyl-6-pyrazol-1-ylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-6-5-7(12-8(11-6)13-9)14-4-2-3-10-14/h2-5H,9H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHFMTODZRMFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















